3-ethynyl-1,1,2,2-tetramethylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethynyl-1,1,2,2-tetramethylcyclopropane is an organic compound with the molecular formula C9H14 and a molecular weight of 122.21 g/mol. This compound is part of the cyclopropane family, which is known for its unique three-membered ring structure. The presence of an ethynyl group and four methyl groups attached to the cyclopropane ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
The synthesis of 3-ethynyl-1,1,2,2-tetramethylcyclopropane typically involves the reaction of 1,1,2,2-tetramethylcyclopropane with acetylene under specific conditions . The reaction is usually carried out in the presence of a strong base, such as sodium amide, to facilitate the addition of the ethynyl group to the cyclopropane ring . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-ethynyl-1,1,2,2-tetramethylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium cyanide, leading to the formation of azides or nitriles.
Scientific Research Applications
3-ethynyl-1,1,2,2-tetramethylcyclopropane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethynyl-1,1,2,2-tetramethylcyclopropane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzyme activity, protein function, and cellular signaling pathways.
Comparison with Similar Compounds
3-ethynyl-1,1,2,2-tetramethylcyclopropane can be compared with other similar compounds, such as:
1,1,2,2-tetramethylcyclopropane: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
3-ethynylcyclopropane: Lacks the four methyl groups, resulting in different steric and electronic properties.
1,1,2,2-tetramethylcyclopropane-3-carboxylic acid: Contains a carboxylic acid group instead of an ethynyl group, leading to different chemical reactivity and applications.
The unique combination of the ethynyl group and four methyl groups in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-ethynyl-1,1,2,2-tetramethylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-6-7-8(2,3)9(7,4)5/h1,7H,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULUTDAFUYSLBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C#C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546415 |
Source
|
Record name | 3-Ethynyl-1,1,2,2-tetramethylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103304-20-7 |
Source
|
Record name | 3-Ethynyl-1,1,2,2-tetramethylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.